N~2~-[3-(4-Bromophenoxy)-5-nitrophenyl]-5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[3-(4-Bromophenoxy)-5-nitrophenyl]-5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including bromophenyl, nitrophenyl, and trifluoromethyl groups, which contribute to its distinctive chemical properties.
Preparation Methods
The synthesis of N2-[3-(4-Bromophenoxy)-5-nitrophenyl]-5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[1,5-A]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromophenyl and nitrophenyl groups: These groups are introduced through substitution reactions using brominated and nitrated aromatic compounds.
Addition of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents under specific reaction conditions.
Industrial production methods for this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N~2~-[3-(4-Bromophenoxy)-5-nitrophenyl]-5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromophenyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~2~-[3-(4-Bromophenoxy)-5-nitrophenyl]-5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, which can be explored for therapeutic purposes.
Industry: Its chemical properties make it suitable for use in the development of advanced materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N2-[3-(4-Bromophenoxy)-5-nitrophenyl]-5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
N~2~-[3-(4-Bromophenoxy)-5-nitrophenyl]-5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxamide can be compared with similar compounds such as:
N-(4-Bromophenyl)-2-fluoro-6-methoxybenzamide: This compound shares the bromophenyl group but differs in other functional groups and overall structure.
N-(4-Bromo-3-methylphenyl)-2,4-dichlorobenzamide: This compound also contains a bromophenyl group but has different substituents and a distinct chemical framework.
The uniqueness of N2-[3-(4-Bromophenoxy)-5-nitrophenyl]-5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxamide lies in its combination of functional groups and the resulting chemical properties, which may offer advantages in specific applications compared to its analogs.
Properties
CAS No. |
514816-03-6 |
---|---|
Molecular Formula |
C26H18Br2F3N5O4 |
Molecular Weight |
681.3 g/mol |
IUPAC Name |
N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C26H18Br2F3N5O4/c27-15-3-1-14(2-4-15)21-12-23(26(29,30)31)35-24(33-21)13-22(34-35)25(37)32-17-9-18(36(38)39)11-20(10-17)40-19-7-5-16(28)6-8-19/h1-11,13,21,23,33H,12H2,(H,32,37) |
InChI Key |
AWTOWUGNJIDAFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NC3=CC(=CC(=C3)OC4=CC=C(C=C4)Br)[N+](=O)[O-])C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.